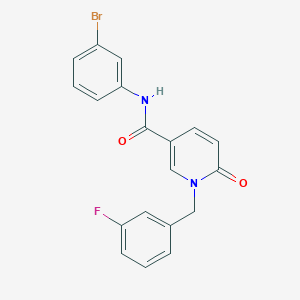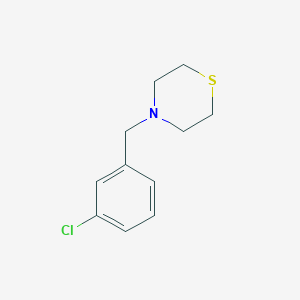![molecular formula C18H19N3O3S B2585181 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-11-7](/img/no-structure.png)
6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione, also known as DMBAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The synthesis of quinazoline derivatives, including those similar to 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione, involves complex processes that yield compounds with potential biological activity. For example, the synthesis of 5,6-dimethoxyquinazolin-2(1H)-one derivatives highlights the intricate methods used to prepare quinazoline compounds, which are key intermediates for various pharmacologically active substances (Press et al., 1986). Furthermore, a practical and large-scale synthesis approach for rac-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been developed, showcasing efficient methods for producing quinazoline derivatives on a commercial scale (Bänziger et al., 2000).
Catalytic Synthesis Using Carbon Dioxide
The synthesis of quinazoline-2,4(1H,3H)-diones, closely related to the chemical structure of interest, can be efficiently achieved using carbon dioxide and a catalytic amount of DBU or DBN, demonstrating an environmentally friendly and sustainable chemical synthesis route. This method has successfully synthesized key intermediates like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione with excellent yields, indicating a promising approach for the preparation of quinazoline derivatives (Mizuno et al., 2007).
Antimicrobial and Antitubercular Activities
Quinazoline derivatives exhibit significant biological activities, including antimicrobial and antitubercular properties. The synthesis and study of thiazolo and thiazino benzoquinazolines, for instance, have revealed that some compounds show promising antimicrobial activities. This highlights the potential of quinazoline derivatives in the development of new antimicrobial agents (Gupta & Chaudhary, 2012). Additionally, a series of 4-anilinoquinolines and 4-anilinoquinazolines, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, have been identified as novel inhibitors of Mycobacterium tuberculosis, showcasing the significant potential of these compounds in treating tuberculosis (Asquith et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-5-methoxybenzoic acid with 4-methoxybenzaldehyde to form 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-one, which is then converted to the desired product through a thionation reaction.", "Starting Materials": [ "2-amino-5-methoxybenzoic acid", "4-methoxybenzaldehyde", "thionating agent (e.g. Lawesson's reagent)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Condensation reaction between 2-amino-5-methoxybenzoic acid and 4-methoxybenzaldehyde in the presence of a condensing agent (e.g. EDCI/HOBt) and a base (e.g. DIPEA) in a suitable solvent (e.g. DMF) to form 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-one.", "Step 2: Thionation reaction of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-one with a thionating agent (e.g. Lawesson's reagent) in a suitable solvent (e.g. dichloromethane) to form 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione.", "Step 3: Purification of the product by column chromatography or recrystallization." ] } | |
Número CAS |
902579-11-7 |
Nombre del producto |
6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione |
Fórmula molecular |
C18H19N3O3S |
Peso molecular |
357.43 |
Nombre IUPAC |
6,7-dimethoxy-4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-19-17-13-8-15(23-2)16(24-3)9-14(13)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
Clave InChI |
XPHHTOVJWNQCCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)

![6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2585102.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2585103.png)

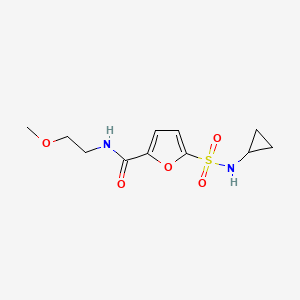
![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)
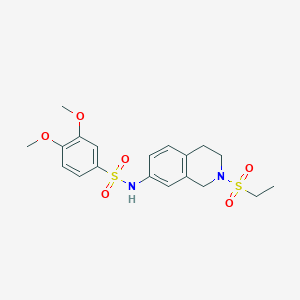
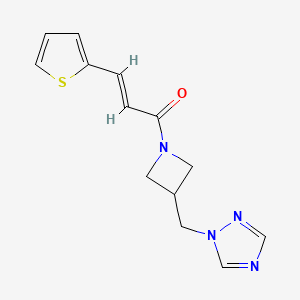
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)
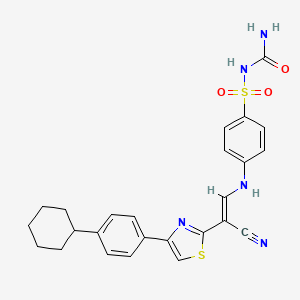
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)
